CID 78060839
Description
CID 78060839 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) mass spectrometry have been employed to characterize its fragmentation patterns and chromatographic behavior . The compound’s collision cross-section (CCS) and mass spectral data are critical for its identification in non-targeted metabolomics and exposomics studies . also suggests that this compound could belong to the class of chemical inducers of dimerization (CIDs), which are tools for manipulating protein interactions in cellular environments. However, further structural and functional validation is required to confirm this classification.
Properties
Molecular Formula |
C9H24ClSi3 |
|---|---|
Molecular Weight |
251.99 g/mol |
InChI |
InChI=1S/C9H24ClSi3/c1-12(2,3)8-11(7-10)9-13(4,5)6/h7-9H2,1-6H3 |
InChI Key |
PEECBIKRECDCTH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Si](C[Si](C)(C)C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060839 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. Detailed synthetic routes are often proprietary and may involve multiple steps to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize impurities, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
CID 78060839 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to confirm their structure and purity.
Scientific Research Applications
CID 78060839 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78060839 involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects
Comparison with Similar Compounds
Structural Analogs and Functional Classes
CID 78060839 shares analytical and functional similarities with other CIDs, such as rapamycin derivatives (e.g., pRap) and α-methylnitrobenzylrapamycin . These compounds are designed to enable spatial and temporal control over protein dimerization. For instance, α-methylnitrobenzylrapamycin requires extracellular photolysis for activation, whereas this compound’s mechanism (if confirmed as a CID) might differ in permeability or activation requirements. Structural differences, such as the presence of photoreactive or biotinylated groups, influence their cellular localization and utility .
Table 1: Comparison of this compound with Known CIDs
Analytical and Spectral Characteristics
This compound’s mass spectral behavior, including its fragmentation patterns under collision-induced dissociation (CID), can be compared to structurally related compounds. For example, ginsenoside isomers (e.g., Rf and F11) are differentiated via CID-MS/MS based on distinct fragmentation pathways . Similarly, this compound’s CCS values and ion mobility profiles (if available) would distinguish it from analogs with similar masses but divergent geometries . highlights the correlation between CID voltage, charge state, and oligonucleotide length, suggesting that this compound’s fragmentation efficiency may depend on its charge state and backbone stability.
Table 2: Key Analytical Parameters for this compound and Analogs
Physicochemical Properties
Molecular weight (MW) and solubility are critical determinants of a compound’s utility. While direct data for this compound is lacking, emphasizes that MW differences among analogs impact solubility and bioavailability. For instance, rapamycin analogs with higher MWs (>900 Da) often exhibit reduced membrane permeability compared to smaller CIDs . If this compound has a lower MW, it may offer advantages in cellular uptake or pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
